Product packaging for Dopaminechrome(Cat. No.:CAS No. 67992-45-4)

Dopaminechrome

Cat. No.: B3428413
CAS No.: 67992-45-4
M. Wt: 149.15 g/mol
InChI Key: XDEURYRPQDIBSL-UHFFFAOYSA-N
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Description

Historical Context and Significance in Catecholamine Research

The story of dopaminechrome is intrinsically linked to the broader history of catecholamine research. The journey began with the discovery of adrenaline (epinephrine) in the late 19th century, followed by the characterization of other catecholamines like noradrenaline (norepinephrine) and dopamine (B1211576). mdpi.comnih.gov In 1957, Arvid Carlsson and his team discovered that dopamine was not just a precursor for noradrenaline and adrenaline but an independent neurotransmitter in the nervous system, a finding that would later earn him a Nobel Prize. lu.se

This discovery spurred investigations into the metabolic fate of dopamine. Early studies on the oxidation of dopamine revealed the formation of colored products, hinting at the existence of transient intermediates. researchgate.net These investigations laid the groundwork for understanding the pathways of melanin (B1238610) synthesis in the brain, known as neuromelanin. researchgate.net It was within this context that this compound emerged as a crucial, yet elusive, piece of the puzzle—a highly reactive molecule formed during the oxidation of dopamine. researchgate.net

Position as a Key Intermediate in Biological Pathways

This compound is a central figure in the biosynthetic pathways of melanins, which are complex polymers derived from the oxidation of tyrosine and related phenolic compounds. nih.govmdpi.com Specifically, it is a key intermediate in the formation of both eumelanin (B1172464), the most common type of human melanin, and neuromelanin, the dark pigment found in specific catecholaminergic neurons in the brain. nih.govnih.govnih.gov

The generally accepted pathway begins with the oxidation of dopamine to dopamine quinone. nih.govmdpi.com This highly reactive quinone then undergoes an intramolecular cyclization to form leucothis compound, which is subsequently oxidized to this compound. mdpi.comacs.orgacs.org The fate of this compound is a critical branch point. It can rearrange to form 5,6-dihydroxyindole (B162784) (DHI), a precursor for the polymerization into melanin. researchgate.netnih.gov This conversion can occur spontaneously or be catalyzed by enzymes. nih.gov

The enzymatic conversion of this compound is of particular interest. In some organisms, like insects, a specific enzyme named this compound tautomerase (DPT) has been identified that catalyzes the conversion of this compound to DHI. nih.govumb.edusci-hub.se This enzyme is distinct from dopachrome (B613829) tautomerase (DCT), which acts on a related molecule, dopachrome, in the melanin pathway starting from DOPA (3,4-dihydroxyphenylalanine). nih.govmdpi.com The discovery of DPT highlights the existence of a distinct melanogenic pathway that utilizes dopamine as its primary precursor. nih.govumb.edu

Overarching Research Questions and Conceptual Challenges

The study of this compound is fraught with challenges, primarily stemming from its high reactivity and instability. nih.govacs.org This transient nature makes it difficult to isolate and characterize using conventional methods. nih.gov Consequently, much of what is known about this compound has been inferred from studying its more stable precursors and downstream products.

A major conceptual challenge is to fully elucidate the factors that govern the fate of this compound in vivo. Understanding why and how it proceeds down different chemical routes—be it rearrangement to DHI or other reactions—is crucial for comprehending the regulation of neuromelanin synthesis. nih.govresearchgate.net

Modern analytical techniques have been instrumental in overcoming some of these challenges. Electrochemical methods, such as cyclic voltammetry, and advanced mass spectrometry techniques have allowed for the real-time detection and characterization of short-lived intermediates like this compound during the oxidation of dopamine. researchgate.netnih.gov These methods provide valuable insights into the kinetics and mechanisms of the reactions involving this enigmatic compound.

Detailed Research Findings

Physicochemical Properties of this compound

This interactive table summarizes the key physicochemical properties of this compound, based on data from the PubChem database. nih.gov

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5,6-dione
Synonyms Dopaminochrome, Aminochrome (B613825)
InChI Key XDEURYRPQDIBSL-UHFFFAOYSA-N
SMILES C1CNC2=CC(=O)C(=O)C=C21

Key Molecules in this compound-Related Pathways

This interactive table outlines the primary compounds and enzymes involved in the formation and conversion of this compound.

MoleculeTypeRole in Pathway
Dopamine PrecursorThe initial catecholamine that is oxidized to start the pathway. mdpi.com
Dopamine Quinone IntermediateThe initial product of dopamine oxidation, which cyclizes to form leucothis compound. nih.gov
Leucothis compound IntermediateThe reduced precursor to this compound. acs.org
This compound Key IntermediateFormed from the oxidation of leucothis compound; a central branching point. researchgate.net
5,6-Dihydroxyindole (DHI) ProductFormed from the rearrangement of this compound; a melanin precursor. nih.gov
This compound Tautomerase (DPT) EnzymeCatalyzes the conversion of this compound to 5,6-dihydroxyindole in some species. nih.govsci-hub.se
Dopachrome Tautomerase (DCT) EnzymeActs on dopachrome in a parallel melanin synthesis pathway. mdpi.com
Neuromelanin Final ProductThe pigment formed from the polymerization of dopamine oxidation products. nih.gov
Eumelanin Final ProductA type of melanin that can be formed via the this compound pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B3428413 Dopaminechrome CAS No. 67992-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=O)C(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218186, DTXSID301317231
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39984-17-3, 67992-45-4
Record name Aminochrome 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Formation Pathways of Dopaminechrome

Precursor Role of Dopamine (B1211576) Oxidation

The formation of dopaminechrome is initiated by the oxidation of dopamine, a key neurotransmitter. This oxidation cascade involves several intermediate species, ultimately leading to the formation of this compound.

Dopamine (DA) serves as the fundamental precursor for this compound. Its transformation commences with oxidation, a process that can be initiated by various enzymatic systems. Specifically, enzymes such as tyrosinase and phenoloxidases are recognized for their role in catalyzing the conversion of dopamine into dopaminequinone (DQ) sci-hub.semdpi.comebi.ac.ukdntb.gov.uawikipedia.orgmdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.net. This initial oxidative step involves a two-electron, two-proton transfer, generating the reactive intermediate dopaminequinone researchgate.netmdpi.com. Laccases also contribute to this oxidative process, particularly in the context of insect melanogenesis, where they facilitate the oxidation of dopamine to its quinone form sci-hub.seebi.ac.ukdntb.gov.uanih.govresearchgate.netnih.gov. In addition to enzymatic catalysis, dopamine can undergo autoxidation, especially in alkaline aqueous media, leading to the formation of dopaminequinone acs.orgnih.govrsc.orgacs.orgnih.govfrontiersin.org. Electrochemical methods can also induce this oxidation researchgate.netmdpi.commdpi.com.

The pathway continues with the oxidation of leucothis compound to this compound (DAC) mdpi.comresearchgate.netmdpi.comacs.orgnih.govrsc.orgacs.orgmdpi.comuark.edunih.gov. This oxidation can occur spontaneously or be influenced by various oxidants and metal ions acs.orgnih.govacs.org. This compound is identified as a transient species that exhibits a characteristic absorption maximum at approximately 480 nm in spectroscopic analyses acs.orgnih.gov.

Diverse Oxidative Mechanisms

The oxidation of dopamine and its subsequent transformation into this compound can be mediated by a variety of oxidative mechanisms, highlighting the versatility of these biochemical processes.

Tyrosinase and phenoloxidases are pivotal enzymes in the initial oxidative stages of this compound biosynthesis. These enzymes are responsible for converting dopamine into dopaminequinone, the key intermediate that subsequently undergoes cyclization and further oxidation to form this compound sci-hub.semdpi.comebi.ac.ukdntb.gov.uawikipedia.orgmdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.net. While tyrosinase is primarily recognized for its role in melanin (B1238610) synthesis from tyrosine and dopa, it efficiently oxidizes dopamine as well mdpi.comwikipedia.orgmdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. Phenoloxidases, a broader class of enzymes, also catalyze this critical initial oxidation step mdpi.commdpi.comresearchgate.net.

Laccases, a group of multi-copper oxidases, also play a significant role in the oxidative conversion of dopamine. They catalyze the oxidation of dopamine to dopaminequinone, thereby contributing to the formation of this compound sci-hub.seebi.ac.ukdntb.gov.uanih.govresearchgate.netnih.gov. This enzymatic activity is particularly noted in insect melanogenesis, where laccases are crucial for processing dopamine into melanin precursors sci-hub.sedntb.gov.ua. Laccases typically operate via a one-electron oxidation mechanism, initially forming semiquinones, which can then undergo disproportionation to yield quinones mdpi.com.

Data Tables

Table 1: Key Intermediates and Products in this compound Formation

StepReactant/IntermediateProduct/IntermediateEnzyme/MechanismNotes/Characteristics
1Dopamine (DA)Dopaminequinone (DQ)Tyrosinase, Phenoloxidases, Laccases, Autoxidation, Electrochemical oxidationDQ is a reactive intermediate; oxidation can be 2e⁻-2H⁺ researchgate.netmdpi.com or 1e⁻ mdpi.com
2Dopaminequinone (DQ)Leucothis compound (DAL)Intramolecular cyclization (1,4-Michael addition)Generally irreversible acs.org; requires unprotonated amino group researchgate.netresearchgate.net
3Leucothis compound (DAL)This compound (DAC)Oxidation (spontaneous or catalyzed)Transient species; absorption max ~480 nm acs.orgnih.gov

Table 2: Enzymatic Catalysts in Dopamine Oxidation

Enzyme ClassSpecific Enzymes MentionedRole in this compound FormationKey References/Context
TyrosinasesTyrosinaseOxidizes dopamine to dopaminequinone, initiating the pathway.Mammalian and insect melanogenesis sci-hub.semdpi.comdntb.gov.uawikipedia.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net
PhenoloxidasesPhenoloxidasesOxidizes dopamine to dopaminequinone.General oxidation of catechols, including dopamine sci-hub.semdpi.comebi.ac.ukdntb.gov.uamdpi.comresearchgate.net
LaccasesLaccasesOxidizes dopamine to dopaminequinone, especially in insects.Insect melanogenesis, biocatalysis sci-hub.seebi.ac.ukdntb.gov.uanih.govresearchgate.netnih.gov

Compound List

Dopamine (DA)

Dopaminequinone (DQ)

Leucothis compound (DAL)

this compound (DAC)

Dopamine semiquinone (DSQ)

5,6-dihydroxyindole (B162784) (DHI)

5,6-indolequinone (IDQ)

Tyrosine

Dopa

Dopaquinone

Dopachrome (B613829)

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

N-acetyldopamine (NADA)

N-β-alanyldopamine (NBAD)

Neuromelanin (NM)

Cysteinyldopa

Chemical Reactivity and Transformation Mechanisms of Dopaminechrome

Oxidative Transformations

The structure of dopaminechrome, an aminochrome (B613825), predisposes it to further chemical changes. These transformations are central to the formation of indole-based structures that serve as the building blocks for eumelanin (B1172464), the black-brown pigment. The pathway involves an initial rearrangement followed by oxidation.

Conversion to 5,6-Dihydroxyindole (B162784) (DHI)

The primary transformation of this compound is its conversion into the more stable aromatic compound 5,6-dihydroxyindole (DHI). mdpi.comunina.it This process is an isomerization reaction that re-establishes the aromaticity of the six-membered ring. This conversion is a critical branching point in the melanogenesis pathway, as DHI is the direct precursor for DHI-melanin. mdpi.com The reaction can proceed through two distinct routes: a spontaneous, non-enzymatic pathway and a more controlled, enzyme-catalyzed pathway. Both mechanisms are believed to proceed through a highly reactive quinone methide intermediate. sci-hub.senih.gov

Further Oxidation to 5,6-Indolequinone

5,6-Dihydroxyindole (DHI) is itself an unstable molecule that is highly susceptible to oxidation. nih.govresearchgate.net It readily undergoes a two-electron oxidation to form 5,6-indolequinone. This oxidation can be initiated by molecular oxygen (aerial oxidation), especially in solutions at or near neutral pH, or by other oxidizing agents present in the biological environment. nih.govmdpi.com The process can also be facilitated by enzymes such as tyrosinase. mdpi.com

The oxidation mechanism is thought to involve the formation of a semiquinone radical as an intermediate. nih.gov Two of these semiquinone radicals can then undergo a redox reaction, where one is reduced back to DHI and the other is oxidized to 5,6-indolequinone. nih.gov This 5,6-indolequinone is an extremely reactive electrophile and is the immediate monomer that undergoes polymerization to form the complex structure of eumelanin. nih.govmdpi.com

Isomerization and Tautomerization Processes

The conversion of this compound to DHI is fundamentally an isomerization process involving tautomerization—the migration of a proton and the shifting of double bonds. This can occur spontaneously or be directed by specific enzymes.

Non-Enzymatic Isomerization Kinetics

In the absence of enzymes, this compound can spontaneously rearrange into 5,6-dihydroxyindole. mdpi.com This reaction is a key part of melanin (B1238610) formation and can proceed without catalytic assistance, driven by the thermodynamic stability of the resulting aromatic indole (B1671886) structure. mdpi.comsci-hub.se

The proposed mechanism for this spontaneous conversion involves the formation of a transient quinone methide intermediate. sci-hub.senih.gov This pathway is considered more chemically favorable than an alternative route through an imine intermediate. The formation of the quinone methide intermediate is the rate-limiting step, after which it rapidly aromatizes to yield DHI. sci-hub.senih.gov Due to the high reactivity and transient nature of the intermediates, detailed kinetic data such as rate constants for the spontaneous reaction are not extensively characterized, but the transformation is known to be rapid.

Non-Enzymatic Transformation of this compound
Starting Compound This compound
Intermediate Quinone Methide
Product 5,6-Dihydroxyindole (DHI)
Driving Force Increased thermodynamic stability of the aromatic indole system
Mechanism Note The quinone methide pathway is favored over the imine intermediate pathway. sci-hub.se

Enzymatic Isomerization by this compound Tautomerase (DPT)

In many insects, the isomerization of this compound to DHI is not left to chance but is precisely controlled by the enzyme this compound Tautomerase (DPT). sci-hub.senih.gov This enzyme ensures the efficient and rapid conversion of potentially toxic this compound into the melanin precursor DHI.

In the fruit fly Drosophila melanogaster, DPT is encoded by the yellow-h gene. nih.govumb.edu This enzyme exhibits remarkable substrate specificity, which distinguishes it from other related enzymes in the melanogenesis pathway.

Substrate Specificity of Drosophila this compound Tautomerase (DPT)
Active Substrates This compound, N-methyl this compound
Inactive Substrates Dopachrome (B613829), other related aminochromes
Source: nih.govumb.edu

This specificity highlights a key difference between insect and mammalian melanin pathways. While insect DPT acts on this compound, the mammalian enzyme, dopachrome tautomerase (DCT), acts on dopachrome (derived from L-DOPA) to produce 5,6-dihydroxyindole-2-carboxylic acid (DHICA), not DHI. mdpi.comresearchgate.net

Mechanistic Characterization of DPT Catalysis

The catalytic mechanism of this compound Tautomerase (DPT) is believed to mirror the spontaneous reaction by facilitating the formation of the same key intermediate.

Role of the Quinone Methide Intermediate : The enzyme's active site is thought to stabilize the transition state leading to the formation of a quinone methide intermediate from this compound. sci-hub.senih.gov This intermediate is then rapidly converted to DHI and released from the enzyme. The proposed mechanism suggests that the enzyme provides a microenvironment that favors the proton rearrangement necessary to form the quinone methide. sci-hub.se

Active Site and Cofactors : The precise structure of the DPT active site is not yet fully elucidated, as 3D crystal structures are not available. sci-hub.se Unlike mammalian dopachrome tautomerase, which is a zinc-dependent enzyme, the role of metal ions in the catalytic activity of insect DPT remains unclear. mdpi.comsci-hub.se Studies using metal-chelating agents have been inconclusive, suggesting that DPT may function without a metal cofactor, or that the metal is so tightly bound that it cannot be easily removed. mdpi.com Further research is needed to identify the specific amino acid residues involved in substrate binding and catalysis.

Substrate Specificity and Affinity of DPT (e.g., N-methyl this compound)

This compound Tautomerase (DPT) is an enzyme that plays a crucial role in the melanin biosynthetic pathway in some organisms, such as insects. nih.govsci-hub.se It catalyzes the conversion of this compound into 5,6-dihydroxyindole (DHI). nih.govuniprot.org The specificity of this enzyme is a key factor in determining the metabolic fate of this compound.

Research has demonstrated that DPT exhibits a defined substrate specificity. It effectively acts on both this compound and its N-methylated derivative, N-methyl this compound. nih.govsci-hub.se However, the enzyme shows no activity towards dopachrome, which is a structurally similar intermediate derived from L-DOPA in the classical melanin pathway. nih.govsci-hub.se This indicates that DPT is specific to the dopamine-derived pathway of melanin synthesis. The enzyme is encoded by the yellow-h gene in Drosophila melanogaster. nih.govuniprot.org While DPT is specific for this compound, other enzymes like macrophage migration inhibitory factor (MIF) have been noted to possess DPT activity, suggesting a potential role in detoxifying this compound in mammals. sci-hub.se

Table 1: Substrate Specificity of this compound Tautomerase (DPT)
SubstrateEnzyme ActivityReference
This compoundActive nih.govsci-hub.se
N-methyl this compoundActive nih.govsci-hub.se
DopachromeInactive nih.govsci-hub.se
Other AminochromesInactive sci-hub.se

Polymerization and Oligomerization Pathways

This compound is a highly reactive intermediate that does not typically accumulate in biological systems. Instead, it serves as a critical branching point, leading to the formation of complex polymers and oligomers through various pathways. These processes are fundamental to the synthesis of important biopolymers like polydopamine and neuromelanin.

Role in Polydopamine (PDA) Formation Mechanisms

Polydopamine (PDA) is a synthetic polymer with exceptional adhesive properties, often formed by the autoxidation of dopamine (B1211576) in alkaline solutions. mtholyoke.eduresearchgate.net The formation of PDA is a complex process where this compound is a key, albeit transient, intermediate. researchgate.netacs.org

The initial step in PDA formation is the oxidation of dopamine to dopamine quinone. researchgate.netacs.org This quinone is unstable and can undergo a rapid intramolecular cyclization (a Michael addition) to form leucothis compound. acs.orgnih.gov Subsequent oxidation of leucothis compound yields this compound. acs.orgnih.gov

At this stage, a critical competition arises:

Intramolecular Rearrangement: this compound can rearrange to form 5,6-dihydroxyindole (DHI). researchgate.netnih.gov

Intermolecular Polymerization: this compound and its precursor, dopamine quinone, can react with other dopamine molecules or intermediates. researchgate.netnih.gov

It is proposed that intermolecular condensation reactions between the amine group of one dopamine molecule and the quinone structure of another lead to the formation of cross-linked oligomers that initiate PDA film deposition. nih.gov The pathway involving DHI is also significant, as DHI can be further oxidized and incorporated into the growing polymer. researchgate.net However, studies have shown that polymerization of pure DHI leads to products different from PDA derived from dopamine, indicating that the direct involvement of this compound and dopamine quinone in intermolecular reactions is essential for the characteristic structure and properties of PDA. researchgate.net The process is not a simple linear polymerization but a random coupling of various intermediates, including dopamine, dopamine quinone, and indole units in different oxidation states. researchgate.net

Contribution to Neuromelanin Biopolymerization

Neuromelanin is a dark pigment found in specific catecholaminergic neurons of the human brain, particularly in the substantia nigra. nih.gov It is a complex polymer composed of both eumelanin and pheomelanin moieties. medrxiv.org this compound is a central precursor in the eumelanin component of neuromelanin.

The synthesis of neuromelanin is thought to begin with the oxidation of excess cytosolic dopamine to dopamine quinone. researchgate.net Similar to PDA formation, this quinone cyclizes to form leucothis compound, which is then oxidized to this compound. nih.govresearchgate.net this compound can then be converted to 5,6-dihydroxyindole, a fundamental building block of eumelanin. nih.govnih.gov These indole units subsequently polymerize to form the eumelanin structure.

Formation of Cross-linked Oligomeric Species

The high reactivity of this compound and its precursor, dopamine quinone, facilitates the formation of cross-linked oligomers with various biomolecules. This reactivity is a key aspect of both its role in polymer formation and its potential neurotoxicity.

Dopamine-derived quinones can covalently bind to nucleophilic groups on other molecules, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov This cross-linking ability is also central to the formation of polydopamine, where intermolecular reactions between dopamine's amine group and the quinone ring of another molecule create a cross-linked polymer network. nih.gov

Furthermore, this compound has been shown to induce the oligomerization of proteins such as alpha-synuclein (B15492655). news-medical.net It is suggested that this compound can prompt conformational changes and cross-linking that stabilize alpha-synuclein in its oligomeric form, which is relevant in the context of Parkinson's disease. news-medical.net These dopamine-stabilized oligomers can be resistant to fibrillation and may possess their own distinct toxic properties. news-medical.netnih.gov

Redox Chemistry and Radical Generation

The chemistry of this compound is dominated by redox reactions. Its formation from dopamine is an oxidative process, and its subsequent reactions involve further redox transformations that can lead to the generation of radical species.

This process involves two-electron oxidation steps. However, this compound itself can participate in redox cycling. It can be reduced by one electron to form a leukoaminochrome o-semiquinone radical. researchgate.net This semiquinone is a highly reactive radical species that can contribute to oxidative stress. researchgate.net The redox potential of the dopamine/dopamine quinone couple is a critical factor, and studies have calculated the formal standard redox potential to be around 752 mV versus the Standard Hydrogen Electrode (SHE). researchgate.net

Mechanisms of Reactive Oxygen Species (ROS) Production

The metabolic pathway leading to and from this compound is a significant source of reactive oxygen species (ROS). The generation of ROS is intrinsically linked to the redox chemistry of dopamine and its derivatives.

The primary mechanisms for ROS production in this context include:

Dopamine Autoxidation: The oxidation of dopamine itself, whether enzymatically or through autoxidation, is a major source of ROS. This process generates superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Redox Cycling of Quinones: Dopamine quinone, the precursor to this compound, can undergo redox cycling. It can be reduced back to a semiquinone or dopamine, a process that can consume antioxidants like glutathione (B108866) (GSH) and, in the presence of oxygen, generate superoxide radicals. nih.gov

Mitochondrial Electron Transport Chain: While not a direct result of this compound chemistry, excess cytosolic dopamine and its oxidative metabolites can interfere with mitochondrial function, leading to electron leakage from the electron transport chain (at complexes I and III), which reduces molecular oxygen to superoxide. youtube.com

Radical Intermediates: The one-electron reduction of this compound creates a leukoaminochrome o-semiquinone radical. researchgate.net This radical can react with molecular oxygen to produce a superoxide radical, thus propagating a cycle of ROS generation.

This continuous production of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, which involves damage to lipids, proteins, and DNA. nih.govyoutube.com

Table 2: Key Species in this compound-Related Redox Chemistry
Compound/SpeciesChemical FormulaRole in PathwayReference
DopamineC₈H₁₁NO₂Initial Precursor nih.gov
Dopamine quinoneC₈H₇NO₂Oxidized Intermediate researchgate.netnih.gov
Leucothis compoundC₈H₇NO₂Cyclized Intermediate acs.orgnih.gov
Leukoaminochrome o-semiquinoneC₈H₈NO₂•Radical Intermediate researchgate.net
Superoxide RadicalO₂⁻•Reactive Oxygen Species nih.govyoutube.com
Hydrogen PeroxideH₂O₂Reactive Oxygen Species nih.gov

Electron Transfer Dynamics in Biological Environments

Electron transfer is a fundamental process in numerous biological phenomena, from cellular respiration to photosynthesis, where electrons move from a donor to an acceptor, driving essential metabolic and signaling pathways. d-nb.info The dynamics of these transfers are governed by quantum mechanical principles and are profoundly influenced by the surrounding biological environment, including the protein matrix and solvent molecules. researchgate.netnih.gov In the context of dopamine metabolism, electron transfer is the core mechanism by which dopamine is oxidized to form this compound.

The transformation begins with the catechol moiety of dopamine. This structure can be oxidized to a semiquinone radical through the loss of one electron and one proton. The dopamine o-semiquinone radical can then undergo further oxidation, losing a second electron to form dopaquinone. rsc.orgnih.gov This two-step electron transfer process is a critical precursor to the formation of this compound. Dopaquinone is an unstable intermediate that rapidly undergoes an intramolecular cyclization reaction (a Michael addition) to yield leucodopachrome, which is subsequently oxidized to this compound. The entire sequence is characterized by the movement of electrons from the dopamine molecule, a process that can be catalyzed by enzymes like tyrosinase or mediated by the presence of transition metal ions. rsc.orgnih.gov The absorbance of light can also induce charge transfer effects, leading to photoinduced electron transfer (PET) in related systems, highlighting the multifaceted nature of electron dynamics in these molecules. mdpi.com

The biological environment plays a crucial role in modulating these electron transfer events. The electrostatic fields generated by nearby amino acid residues within enzymes or the presence of mobile water molecules can influence the energy levels of the donor and acceptor states, thereby affecting the rate and efficiency of the electron transfer. epj-conferences.org The interplay between the energy gap separating the donor and acceptor and the electronic coupling between them is central to determining the reaction pathway and kinetics. nih.gov

Interactions with Metal Ions

Transition metal ions, which are essential cofactors in numerous biological processes, can significantly interact with dopamine and its oxidized derivatives, including this compound. rsc.orgnih.gov These interactions can alter the stability, reactivity, and ultimate metabolic fate of the compound.

This compound, and its precursor dopamine, possess structural features conducive to the chelation of metal ions. The catechol group of dopamine is a well-known metal-binding moiety. Studies on dopamine have shown its ability to form stable complexes with a variety of divalent and trivalent metal cations, including Cu²⁺, Fe³⁺, Cd²⁺, and Zn²⁺. nih.govmdpi.commdpi.com For instance, dopamine reacts with iron(III) to form an intermediate 1:1 complex. nih.gov Copper(II) has been shown to form multiple complex species with dopamine, with varying stoichiometries such as ML₂, M₂L, and M₂L₂(OH)₂, where 'M' represents the metal ion and 'L' represents the dopamine ligand. mdpi.com

While detailed studies on the specific stability constants of this compound complexes are less common, direct evidence points to a crucial interaction. Research on the rearrangement of dopachrome (an alternative name for this compound) demonstrates a direct 1:1 interaction with metal ions in the reaction's transition state. nih.gov The rate of the metal-promoted rearrangement decreases in the presence of EDTA, a strong chelating agent, which competes with this compound for the metal ions, further supporting the formation of a this compound-metal complex. nih.gov This chelation is central to the ion's ability to influence the compound's subsequent chemical transformations.

Table 1: Complex Species Identified in the Interaction of Copper(II) with Dopamine This table illustrates the complexation behavior of dopamine, the precursor to this compound, which informs the potential chelation characteristics of this compound itself.

Species FormulaDescription
M₂LA complex containing two copper ions and one dopamine ligand.
ML₂A complex containing one copper ion and two dopamine ligands.
M₂L₂(OH)₂A binuclear, di-hydroxo bridged complex.
M₂LOHA binuclear, mono-hydroxo complex.
ML₂OHA mononuclear, mixed ligand hydroxo complex.

Data sourced from studies on copper-dopamine interactions. mdpi.com

The interaction between metal ions and this compound is not merely a static complexation; it has profound consequences for the compound's reactivity, particularly its rearrangement kinetics and the distribution of its products. In the absence of metal ions, this compound primarily rearranges at physiological pH through a decarboxylative pathway to yield 5,6-dihydroxyindole. nih.gov

However, the presence of certain transition metal ions dramatically alters this outcome. In vitro experiments have shown that ions such as Cu²⁺, Ni²⁺, and Co²⁺ are highly effective at catalyzing a non-decarboxylative rearrangement of this compound to 5,6-dihydroxyindole-2-carboxylic acid. nih.gov Kinetic analyses reveal that the rate of this metal-catalyzed rearrangement is first-order with respect to both the concentration of this compound and the concentration of the metal ion. nih.gov This kinetic relationship provides strong evidence for a mechanism involving a direct 1:1 this compound-metal ion complex as the key intermediate in the transition state. nih.gov The binding of the metal ion to the this compound structure facilitates an alternative reaction pathway that preserves the carboxylic acid group.

Table 2: Influence of Metal Ions on the Rearrangement Products of this compound

ConditionMajor ProductReaction Pathway
Absence of Metal Ions5,6-DihydroxyindoleDecarboxylative Rearrangement
Presence of Cu²⁺5,6-Dihydroxyindole-2-carboxylic acidNon-decarboxylative Rearrangement
Presence of Ni²⁺5,6-Dihydroxyindole-2-carboxylic acidNon-decarboxylative Rearrangement
Presence of Co²⁺5,6-Dihydroxyindole-2-carboxylic acidNon-decarboxylative Rearrangement

Data derived from HPLC analysis of dopachrome rearrangement. nih.gov

This catalytic role of metal ions highlights a significant regulatory mechanism that can dictate the types of melanin precursors formed in biological systems, given the known accumulation of metals in pigmented tissues. nih.gov

Biomolecular Interactions and Cellular Mechanisms Involving Dopaminechrome

Covalent Adduct Formation with Proteins

The electrophilic nature of dopaminechrome and its precursors, such as dopamine-o-quinone, allows them to form covalent adducts with cellular proteins. This non-enzymatic post-translational modification can alter protein function and has been identified as a potential contributor to cellular dysfunction. nih.gov The formation of these adducts often occurs through reactions with nucleophilic amino acid residues on the protein surface.

A primary mechanism for the covalent modification of proteins by dopamine's reactive metabolites is the Michael addition reaction. researchgate.netnih.gov This reaction involves the attack of a nucleophile, known as a Michael donor, on the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.net In the context of proteins, the side chains of certain amino acids act as potent nucleophiles.

Cysteine is considered the most reactive amino acid in this regard due to the high nucleophilicity of its thiol group. researchgate.netresearchgate.net The reaction between dopamine-o-quinone and the thiol moiety of cysteine residues is particularly rapid. researchgate.net Other amino acid residues can also participate in Michael addition reactions, including lysine (B10760008), histidine, and serine, in decreasing order of reactivity. researchgate.net The amino group on the lysine side chain, for instance, can act as a nucleophile to form a stable adduct. researchgate.net Studies have demonstrated that dopamine (B1211576) metabolites form adducts with proteins specifically at cysteine residues, leading to functional consequences such as the inhibition of dopamine uptake. nih.gov

The identification and characterization of proteins modified by dopamine metabolites are crucial for understanding the functional consequences of this adduction. Several analytical techniques are employed to detect these covalent modifications and pinpoint the specific amino acid residues involved. nih.govnih.gov

Mass spectrometry (MS) is a cornerstone technology for this purpose. nih.gov By analyzing the mass of a protein or its constituent peptides, researchers can detect the mass shift corresponding to the addition of a dopamine metabolite. Tandem MS (MS/MS) can further fragment the modified peptides to identify the exact site of modification. nih.gov For example, MS has been used to confirm that dopamine metabolites adduct to cysteine residues on the dopamine transporter (DAT). nih.gov

Other methods have also been developed to study these interactions. The use of radiolabeled dopamine allows for the tracking and identification of proteins that have been covalently modified. nih.gov This approach was instrumental in showing that tyrosine hydroxylase, a key enzyme in dopamine synthesis, is modified by oxidized dopamine metabolites. nih.gov Furthermore, novel chemical tools, such as dopamine-functionalized quantum dots, can provide a relative measure of the quantity of proteins susceptible to dopamine modification within a cell. nih.gov

Table 1: Methods for Characterization of Dopamine-Protein Adducts

Method Description Key Findings Citations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Tandem MS (MS/MS) fragments ions to determine the sequence and modification site of peptides. Used to validate covalent binding and identify the specific amino acid residue modified by a drug or metabolite. nih.gov
Radiolabeling Uses a radioactive isotope (e.g., in dopamine) to trace the molecule and identify proteins it binds to. Showed that tyrosine hydroxylase is covalently modified by oxidized dopamine metabolites, leading to its functional inhibition. nih.gov
Protein Crystallography Provides high-resolution, three-dimensional structural information of a protein, which can reveal the precise bond layout of a covalently bound ligand. Can provide definitive structural evidence of a covalent adduct and its specific atomic interactions with the protein. nih.gov
Functionalized Quantum Dots Nanoparticles (e.g., CdTe/ZnS QDs) with dopamine anchored to their surface. Covalent attachment of a protein causes a measurable change in fluorescence. Act as cell-penetrant probes to provide a relative measure of the amount of proteins vulnerable to dopamine modification in a cell. nih.gov

Interaction with Alpha-Synuclein (B15492655)

Alpha-synuclein is a presynaptic protein whose aggregation is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govfrontiersin.org Dopamine and its oxidation products, including this compound, have a complex and significant interaction with alpha-synuclein, profoundly influencing its aggregation behavior. nih.govnews-medical.net

Extensive evidence indicates that dopamine and its oxidized forms promote the aggregation of alpha-synuclein into soluble, non-fibrillar oligomers. nih.govnih.govresearchgate.net These oligomers are increasingly considered to be the primary neurotoxic species in synucleinopathies. news-medical.net The formation of these oligomers is dependent on dopamine oxidation, which generates reactive species like this compound that interact with alpha-synuclein. news-medical.netnih.gov This interaction induces and stabilizes the formation of these small, soluble aggregates. news-medical.netresearchgate.net Studies in cellular models have shown that pharmacologically increasing cytoplasmic dopamine levels leads to a corresponding increase in the formation of these alpha-synuclein oligomers. nih.gov

The interaction with dopamine metabolites significantly alters the aggregation pathway of alpha-synuclein. While promoting the formation of oligomers, dopamine and its derivatives potently inhibit the subsequent conversion of these oligomers into large, insoluble, β-sheet-rich amyloid fibrils that constitute Lewy bodies. nih.govnih.gov This results in the kinetic arrest of alpha-synuclein in a soluble oligomeric state. nih.gov

The mechanism behind this influence involves post-translational modifications. One key mechanism identified is the oxidation of all four methionine residues in alpha-synuclein by dopamine. nih.gov This oxidation, which adds 64 Da to the protein's mass, appears to be the dominant mechanism by which dopamine generates soluble oligomers and prevents their elongation into fibrils. nih.gov

The interaction between oxidized dopamine and alpha-synuclein leads to the formation of modified alpha-synuclein species, or conjugates, that stabilize the oligomeric form. frontiersin.orgnih.gov While dopamine metabolites can form direct covalent bonds with proteins, the specific interaction that stabilizes alpha-synuclein oligomers is often described as a non-covalent, reversible interaction. frontiersin.orgnih.gov

This interaction is dependent on specific regions of the alpha-synuclein protein, notably the Y125EMPS129 motif in the C-terminus and a long-range electrostatic interaction with the E83 residue. frontiersin.orgnih.gov However, other evidence complicates this picture, suggesting that the Y125EMPS129 motif may act as an antioxidant, becoming oxidized itself, rather than directly binding dopamine. nih.gov It is believed that oxidized dopamine metabolites, rather than dopamine itself, interact with alpha-synuclein through both covalent and non-covalent means to promote the formation of toxic oligomers. nih.gov

Table 2: Research Findings on this compound's Interaction with Alpha-Synuclein

Aspect of Interaction Detailed Finding Implication Citations
Oligomerization Dopamine and its oxidation products promote the formation of soluble, SDS-resistant, non-fibrillar alpha-synuclein oligomers. Stabilizes alpha-synuclein in what is thought to be a neurotoxic oligomeric state. news-medical.netnih.govnih.gov
Fibrillization The presence of dopamine inhibits the elongation of oligomers into mature amyloid fibrils. Alters the aggregation pathway, leading to an accumulation of oligomers rather than fibrils. nih.govnih.gov
Mechanism A dominant mechanism involves the oxidation of all four methionine residues in alpha-synuclein by dopamine. Highlights the role of oxidative stress in modulating alpha-synuclein aggregation. nih.gov
Binding/Conjugation The interaction is described as non-covalent and reversible, dependent on the Y125EMPS129 and E83 residues. Specific amino acid motifs on alpha-synuclein are critical for mediating the stabilizing effect of oxidized dopamine. frontiersin.orgnih.gov
Cellular Location Dopamine-promoted alpha-synuclein oligomerization occurs within intracellular vesicles, not in the cytosol. Suggests that the interaction is compartmentalized within the cell. nih.gov

Modulation of Intracellular Organelle Functionality

This compound, a neurotoxic metabolite of dopamine, exerts significant influence on the functionality of various intracellular organelles. Its interactions can lead to a cascade of events that compromise cellular health, particularly within neurons.

The inhibition of complex I by this compound has two major consequences. Firstly, it impairs the cell's ability to produce ATP, the primary energy currency. researchgate.net A significant decrease in ATP levels has been observed in cells treated with this compound. researchgate.net Secondly, the disruption of the electron transport chain increases the likelihood of electron leakage, which in turn leads to the production of reactive oxygen species (ROS). nih.gov

Furthermore, this compound promotes the generation of hydrogen peroxide (H₂O₂), a key ROS, at complex I. nih.govresearchgate.net This process is concentration-dependent and is further stimulated by other complex I inhibitors like rotenone. nih.gov The mechanism is believed to involve this compound extracting an electron from an autoxidizable site in complex I, forming a semiquinone radical. This radical then transfers the electron to molecular oxygen, generating superoxide (B77818) (O₂•−), which is subsequently converted to H₂O₂. nih.gov

The accumulation of this compound can also lead to a decrease in the mitochondrial membrane potential (ΔΨm). researchgate.net This depolarization of the mitochondrial membrane is a hallmark of mitochondrial dysfunction and a critical event in the initiation of apoptosis, or programmed cell death. youtube.com

In addition to its direct effects on the electron transport chain, this compound can indirectly contribute to mitochondrial dysregulation by altering iron homeostasis. nih.gov Treatment with this compound has been shown to increase the expression of the iron import transporter DMT1 and decrease the expression of the iron export transporter ferroportin 1. nih.gov This leads to an accumulation of iron within the cell, which can further exacerbate oxidative stress through Fenton chemistry, generating highly reactive hydroxyl radicals.

Table 1: Effects of this compound on Mitochondrial Function

Parameter Effect Cellular/Subcellular Model Reference
Complex I Activity Inhibition SH-SY5Y neuroblastoma cells, Isolated rat liver mitochondria researchgate.net
ATP Production Decrease SH-SY5Y neuroblastoma cells researchgate.net
H₂O₂ Production Increase Brain mitochondria nih.govresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) Decrease/Depolarization B-lymphocytes researchgate.net
Iron Transporter Expression (DMT1) Increase SH-SY5Y neuroblastoma cells nih.gov
Iron Transporter Expression (Ferroportin 1) Decrease SH-SY5Y neuroblastoma cells nih.gov

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER lumen triggers a state known as ER stress and activates the unfolded protein response (UPR). While direct studies focusing exclusively on this compound's role in ER stress are part of a broader area of research, the oxidative stress and disruption of protein handling caused by this compound are known triggers for the UPR.

The oxidative environment created by this compound can impair the proper formation of disulfide bonds in newly synthesized proteins within the ER, a process highly sensitive to the cellular redox state. This can lead to an accumulation of unfolded or misfolded proteins. Furthermore, the proteotoxicity associated with this compound, through the formation of adducts with proteins, can further burden the protein folding capacity of the ER.

While the direct molecular initiators linking this compound to specific UPR sensors (such as PERK, IRE1α, and ATF6) are still under detailed investigation, the downstream consequences of ER stress, including translational attenuation, upregulation of chaperone proteins, and in cases of severe or prolonged stress, induction of apoptosis, are well-established outcomes of conditions mimicked by this compound toxicity. The interplay between mitochondrial dysfunction, a known consequence of this compound exposure, and ER stress is also a critical factor, as these two organelles form close physical and functional connections.

This compound has been shown to induce dysfunction in the primary cellular protein degradation pathways: the lysosomal and proteasomal systems. researchgate.net These systems are essential for clearing damaged or misfolded proteins and maintaining cellular homeostasis.

The proteasomal system is responsible for degrading ubiquitinated proteins. This compound can directly inhibit the activity of the 20S and 26S proteasome. This inhibition is thought to occur through the formation of adducts with cysteine residues on proteasomal subunits, which are critical for their catalytic activity. The consequence of proteasomal inhibition is the accumulation of proteins that would normally be targeted for degradation, contributing to cellular toxicity and the formation of protein aggregates.

The lysosomal system, which degrades proteins and organelles through autophagy, is also compromised by this compound. It can impair lysosomal function by altering the pH of the lysosomal lumen and inhibiting the activity of lysosomal enzymes. This disruption of autophagy hinders the cell's ability to remove damaged organelles, such as dysfunctional mitochondria, and protein aggregates, further exacerbating the cytotoxic effects of this compound. The inhibition of these critical degradation pathways creates a vicious cycle, where the accumulation of damaged cellular components, including this compound-protein adducts, further promotes cellular stress and dysfunction.

Role in Cellular Oxidative Stress Responses

This compound is a significant contributor to cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

This compound actively disrupts the delicate balance of the cell's redox state. Its formation from the oxidation of dopamine is, in itself, a process that can generate ROS. researchgate.net Once formed, this compound can participate in redox cycling reactions. nih.gov In this process, it can be reduced to its semiquinone form by cellular reductants, such as flavoenzymes. This semiquinone radical can then readily react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂•−). nih.gov This cycle can repeat, leading to a continuous generation of superoxide radicals and a sustained state of oxidative stress.

This continuous production of ROS can overwhelm the cell's antioxidant defense systems. Key cellular antioxidants, such as glutathione (B108866) (GSH), are depleted in an attempt to neutralize the excess ROS. The mitochondrial removal of hydrogen peroxide, a product of superoxide dismutation, is largely dependent on the glutathione peroxidase and glutathione reductase system. nih.gov The redox cycling of this compound can therefore place a significant burden on this system. nih.gov

The disruption of redox homeostasis is not only due to the overproduction of ROS but also due to the direct reaction of this compound with antioxidant molecules, rendering them ineffective. This dual effect of generating oxidants while depleting antioxidants shifts the cellular environment towards a pro-oxidative state, making cellular components vulnerable to oxidative damage.

The pro-oxidative state induced by this compound leads to widespread oxidative damage to crucial biomolecules. The ROS generated, such as superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical (formed via the Fenton reaction in the presence of excess iron), can attack lipids, proteins, and nucleic acids.

Lipid Peroxidation: The polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by ROS. This process, known as lipid peroxidation, can damage the integrity and function of cellular and organellar membranes, including the mitochondrial and plasma membranes. This can lead to altered membrane fluidity, inactivation of membrane-bound enzymes and receptors, and ultimately, loss of cellular compartmentalization.

Protein Oxidation: Proteins are also major targets of oxidative damage. ROS can cause the oxidation of amino acid side chains, leading to the formation of carbonyl groups. This can result in the loss of protein function, increased susceptibility to proteolysis, and the formation of cross-linked protein aggregates. This compound itself can also directly form covalent adducts with proteins, altering their structure and function.

Nucleic Acid Damage: Oxidative damage to DNA and RNA can have severe consequences, including mutations and impaired protein synthesis. The hydroxyl radical, in particular, can cause strand breaks and the formation of oxidized bases, such as 8-oxo-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage. Damage to mitochondrial DNA (mtDNA) is particularly significant, as it can further impair mitochondrial function and exacerbate the cycle of ROS production and oxidative damage. researchgate.net

Engagement with Endogenous Detoxification Systems

This compound, a reactive ortho-quinone, is subject to cellular detoxification mechanisms aimed at mitigating its potential toxicity. Key among these are enzymatic systems that either conjugate the molecule with endogenous antioxidants or reduce it to a less reactive species. These pathways are critical in preventing the accumulation of this compound and its downstream neurotoxic effects.

Glutathione Conjugation Mediated by Glutathione Transferases (e.g., GSTM2)

A primary route for the detoxification of this compound and its precursor, dopamine o-quinone, involves conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). The human GSTM2-2 isozyme, in particular, has been identified as playing a significant role in this process. nih.govstress.clresearchgate.netresearchgate.net

The enzymatic reaction catalyzed by GSTM2-2 involves the addition of the thiol group of glutathione to the dopamine o-quinone molecule. stress.cl This conjugation prevents the cyclization of dopamine o-quinone into this compound, thereby averting the formation of this potentially toxic species. stress.cl The resulting product of this reaction is 5-S-glutathionyl-dopamine. stress.cl This conjugate is more stable and resistant to oxidation by biological oxidants compared to this compound. stress.cl

In instances where this compound has already formed, GSTM2-2 can also catalyze its conjugation with glutathione. This reaction results in the formation of 4-S-glutathionyl-5,6-dihydroxyindoline. researchgate.netresearchgate.net The formation of these glutathione conjugates represents a crucial neuroprotective mechanism, as it effectively removes reactive quinones from the cellular environment. stress.cl

EnzymeSubstrate(s)Product(s)Cellular Function
Glutathione S-transferase M2-2 (GSTM2) Dopamine o-quinone, Glutathione5-S-glutathionyl-dopamineDetoxification, Prevention of this compound formation
Glutathione S-transferase M2-2 (GSTM2) This compound, Glutathione4-S-glutathionyl-5,6-dihydroxyindolineDetoxification of this compound

Reduction by NAD(P)H:quinone Oxidoreductase (NQO1)

Another significant pathway for the detoxification of this compound is its reduction by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, using either NADH or NADPH as an electron donor. uniprot.org

This two-electron reduction of this compound yields leukoaminochrome, a significantly less reactive and less toxic hydroquinone (B1673460). nih.gov This process is a critical protective mechanism as it bypasses the formation of the highly reactive semiquinone radical intermediate that can be generated through one-electron reduction pathways. The direct reduction to the hydroquinone state effectively quenches the reactivity of the quinone and prevents its participation in redox cycling, a major source of oxidative stress. nih.gov The expression of NQO1 in dopaminergic neurons is thought to be a key factor in protecting these cells from the potential neurotoxicity of dopamine-derived quinones. nih.gov

EnzymeSubstrate(s)ProductCellular Function
NAD(P)H:quinone oxidoreductase 1 (NQO1) This compound, NAD(P)HLeukoaminochrome, NAD(P)+Detoxification via two-electron reduction

Detoxification via DT-Diaphorase Pathways

The detoxification of this compound via DT-diaphorase (NQO1) pathways is a crucial cellular defense mechanism. nih.gov DT-diaphorase is widely distributed in various tissues and its primary role in this context is the prevention of quinone-induced toxicity. nih.gov By catalyzing the two-electron reduction of this compound, DT-diaphorase prevents the formation of reactive oxygen species that can arise from the one-electron reduction of quinones. nih.gov

The activity of DT-diaphorase can be inhibited by dicumarol, and studies have shown that inhibition of this enzyme can exacerbate the toxic effects of quinones. nih.gov The efficiency of this detoxification pathway is dependent on the availability of the reducing cofactors NADH or NADPH. The enzyme's ability to utilize both cofactors with similar efficiency enhances its robustness in cellular detoxification processes. uniprot.org The constant reduction of this compound to the more stable leukoaminochrome by DT-diaphorase is thus a vital component of the endogenous systems that protect against the potential neurotoxicity of dopamine metabolism. nih.gov

Pathway ComponentRole in this compound Detoxification
DT-Diaphorase (NQO1) Catalyzes the two-electron reduction of this compound.
NAD(P)H Serves as the electron donor for the reduction reaction.
Leukoaminochrome The less toxic hydroquinone product of the reduction.

Analytical and Methodological Approaches for Dopaminechrome Research

Controlled Synthesis for Experimental Studies

To study dopaminechrome, researchers must first generate it in a controlled manner due to its inherent instability. Both chemical and electrochemical oxidation methods are employed for this purpose.

The synthesis of this compound is commonly achieved through the chemical oxidation of dopamine (B1211576). This process mimics its natural formation and can be initiated by various agents, including enzymes and inorganic oxidants. The established pathway involves the initial oxidation of dopamine to dopaminequinone, which then undergoes intramolecular cyclization to form leucothis compound. acs.orgmdpi.com A subsequent oxidation step yields this compound. acs.orgnih.gov

Enzymatic methods often utilize tyrosinase to catalyze the oxidation of dopamine. nih.gov Alternatively, chemical oxidants provide a more controlled, non-enzymatic route. Sodium periodate (B1199274) has been successfully used to oxidize dopamine, leading to the spectrophotometric detection of intermediates and the formation of this compound. nih.gov Other studies have explored a range of transition metal ions as oxidants, which can enhance the reaction rate, particularly in acidic conditions. acs.org The choice of oxidant and reaction conditions, such as pH, is critical as it can influence reaction rates and the stability of the intermediates. acs.orgrsc.org

Table 1: Chemical Oxidants for this compound Synthesis This table summarizes various agents used to initiate the oxidation of dopamine to form this compound.

OxidantReaction TypeKey Findings/ConditionsReference
TyrosinaseEnzymaticCatalyzes the oxidation of dopamine to dopaminoquinone, initiating the pathway to this compound. nih.gov
Sodium PeriodateChemicalUsed for non-enzymatic oxidation; allows for spectrophotometric detection of intermediates in the pH range of 6.0 to 7.0. nih.gov
Cerium(IV) and Iron(III) IonsChemicalEnhance dopamine oxidation in acidic media under both aerobic and anaerobic conditions. acs.org
Copper(II) IonsChemicalRequires the presence of oxygen or chloride ions to achieve reasonable oxidation rates. acs.org
Dissolved Oxygen (Autoxidation)ChemicalOccurs in basic solutions (e.g., pH 8.5) and is a common method for forming polydopamine, which proceeds via this compound. acs.org
(Hydroxymethyl)aminomethane (TRIS)ChemicalActs as an oxidant in aqueous solutions, allowing for controlled polymerization of dopamine where this compound is an intermediate. rsc.org

Electrochemical methods, particularly cyclic voltammetry (CV), offer a precise way to generate and study this compound. The electrochemical oxidation of dopamine typically follows a reaction sequence where an initial electron transfer is followed by a chemical reaction to form a new electroactive product (an EC mechanism). asdlib.org

In this process, dopamine is first oxidized at the electrode surface to form dopaminequinone. myu-group.co.jp This is the "E" (heterogeneous electron transfer) step. The highly reactive dopaminequinone then rapidly undergoes an intramolecular cyclization—the "C" (homogenous chemical) step—to form leucothis compound. Leucothis compound can then be further oxidized to this compound. myu-group.co.jpmdpi.com By controlling the electrode potential, CV can be used not just for analysis but also for the preparative synthesis of this compound in solution for further experimental studies. The technique allows for the generation of the compound directly in an electrochemical cell, facilitating immediate analysis by other methods.

Spectroscopic Techniques for Reaction Monitoring and Characterization

Spectroscopic methods are indispensable for monitoring the rapid formation of this compound and for elucidating the structure of the intermediates involved in its reaction pathway.

UV-Visible spectroscopy is a primary tool for studying the kinetics of dopamine oxidation. thermofisher.com Because this compound and its precursors are colored and absorb light in the UV-visible range, their formation and disappearance can be tracked by monitoring changes in absorbance over time. thermofisher.comunc.edu

This technique has been instrumental in identifying the intermediates in the transformation of dopamine to this compound. nih.gov For instance, scanning spectroscopy has allowed for the detection of o-dopaminequinone-H+ as the first intermediate at acidic pH. nih.gov By monitoring the absorbance at specific wavelengths, researchers can calculate the rate constants for the chemical steps involved, such as the deprotonation of dopaminequinone-H+ and its subsequent cyclization to leucothis compound. nih.gov The rate of the reaction can be determined by tracking the increase in absorbance at the characteristic wavelength for the final colored product. tripod.com

Table 2: Intermediates in Dopamine Oxidation and Their Spectroscopic Analysis This table outlines the key intermediates in the formation of this compound and the role of UV-Visible spectroscopy in their analysis.

IntermediateRole in PathwayMethod of AnalysisReference
o-dopaminequinone-H+First intermediate at acidic pHDetected spectrophotometrically during oxidation with tyrosinase or sodium periodate. nih.gov
o-dopaminequinoneProduct of deprotonationIts formation kinetics are inferred from spectrophotometric data. nih.gov
Leucothis compoundCyclized, colorless intermediateIts presence is inferred before the final oxidation step to the colored this compound. acs.orgnih.gov
This compoundFinal aminochrome (B613825) productIts accumulation is monitored by measuring the increase in absorbance at its λmax to determine reaction rates. nih.govtripod.com

While UV-Visible spectroscopy is excellent for kinetics, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for structural and mechanistic elucidation. nih.govyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com In the context of this compound formation, it can be applied to confirm the structural changes during the reaction. For example, the transformation from dopamine to this compound would involve the disappearance of the characteristic N-H stretching vibrations of the primary amine in dopamine and the appearance of new bands corresponding to the indole-like structure, potentially including C=N or C=O bonds, depending on the final tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. youtube.com Both ¹H and ¹³C NMR would be critical for confirming the cyclized structure of this compound. By analyzing the chemical shifts and coupling patterns of the protons and carbons, researchers can verify the intramolecular cyclization and the final arrangement of the atoms in the ring system. nih.gov Although obtaining high-quality NMR spectra of the unstable this compound is challenging, these techniques are vital for confirming the structures of more stable derivatives or for analyzing the final polydopamine product, which is formed from this compound polymerization. researchgate.net

Electrochemical Methods for Reactivity Assessment

Electrochemical techniques are highly sensitive methods used to assess the redox behavior and reactivity of dopamine and its oxidation products. escholarship.orgelectrochemsci.org

Cyclic Voltammetry (CV) is the most prominent technique used to study the redox kinetics of the dopamine/dopaminechrome system. myu-group.co.jp By sweeping the potential and observing the resulting current, CV can determine the oxidation and reduction potentials of the species involved, providing insight into the thermodynamics and kinetics of the electron transfer steps. mdpi.com The technique can reveal whether a reaction is reversible, quasi-reversible, or irreversible. mdpi.com

Other methods like Differential Pulse Voltammetry (DPV) and chronoamperometry (CA) are also employed. DPV offers higher sensitivity for quantitative analysis, while CA can be used to study the stability of the electrochemically generated species over time. mdpi.comresearchgate.net These methods are crucial for understanding how the structure of this compound influences its electrochemical reactivity and for developing electrochemical sensors. electrochemsci.orgxmu.edu.cn

Table 3: Electrochemical Methods in this compound Research This table details the application of various electrochemical techniques for assessing the reactivity of this compound and its precursors.

TechniquePurposeInformation GainedReference
Cyclic Voltammetry (CV)Study of redox kinetics and reaction mechanismsOxidation/reduction potentials, reversibility of reactions, electron transfer rates (e.g., ECE mechanism). asdlib.orgmyu-group.co.jpelectrochemsci.org
Differential Pulse Voltammetry (DPV)Quantitative analysis and detectionEnhanced sensitivity for determining the concentration of electroactive species. mdpi.comresearchgate.net
Chronoamperometry (CA)Stability assessmentMonitors current over time at a constant potential to evaluate the stability of generated species. mdpi.com
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)Separation and detection in complex mixturesSeparates dopamine from its metabolites before electrochemical detection, allowing for specific quantification. asdlib.orgescholarship.org

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique utilized to investigate the redox behavior of dopamine and its transformation into this compound. myu-group.co.jpresearchgate.net By scanning the potential of an electrode and measuring the resulting current, CV provides insights into the oxidation and reduction processes of electroactive species. washington.edu In the context of dopamine, CV reveals a series of electron transfer and chemical reaction steps.

The electrochemical oxidation of dopamine is a complex process that proceeds through multiple steps. Initially, dopamine undergoes a two-electron oxidation to form dopamine-o-quinone. washington.eduasdlib.org This is an electrochemically reversible process. researchgate.net Subsequently, dopamine-o-quinone can undergo an intramolecular cyclization to form leucochrome, which is then further oxidized to this compound. asdlib.org

At a glassy carbon electrode, the oxidation of dopamine in a phosphate-buffered saline solution (pH 7.0) shows an anodic peak corresponding to the oxidation of dopamine to dopamine-o-quinone. researchgate.net The subsequent reduction of dopamine-o-quinone back to dopamine can be observed on the reverse scan. washington.edu The formation of this compound is indicated by the appearance of a new redox couple at different potentials. Specifically, the oxidation of dopamine to dopamine-o-quinone and the subsequent cyclization and further oxidation to aminochrome can be observed. myu-group.co.jp The reduction of aminochrome back to its precursor can also be detected. myu-group.co.jp

The peak potentials for these reactions are dependent on experimental conditions such as the pH of the solution and the scan rate. asdlib.orgresearchgate.net For instance, at a pH of 2.1, the formal redox potential for dopamine has been reported to be 752 mV versus a Standard Hydrogen Electrode (SHE). researchgate.net In studies using a boron-doped diamond electrode in 0.5 M NaCl, distinct oxidation peaks for dopamine to dopamine-o-quinone (a1) and for the subsequent indole (B1671886) to aminochrome reaction (a2) have been identified, along with their corresponding reduction peaks (c1 and c2). myu-group.co.jp The separation between the anodic and cathodic peak potentials often increases with the scan rate, which can be indicative of the kinetics of the electron transfer and coupled chemical reactions. myu-group.co.jp

Table 1: Redox Peaks in the Cyclic Voltammetry of Dopamine Oxidation
PeakProcessDescription
a1OxidationDopamine to dopamine o-quinone. myu-group.co.jp
c1ReductionDopamine o-quinone to dopamine. myu-group.co.jp
a2OxidationIndole intermediate to aminochrome. myu-group.co.jp
c2ReductionAminochrome to indole intermediate. myu-group.co.jp

Differential Pulse Voltammetry and Square Wave Voltammetry in Reaction Studies

To overcome the limitations of CV in terms of sensitivity and resolution, more advanced voltammetric techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are employed in the study of this compound and its related reactions. nih.govwikipedia.org These methods are particularly useful for studying species at low concentrations and for elucidating reaction mechanisms due to their ability to minimize background charging currents and enhance the Faradaic current signal. wikipedia.org

DPV involves superimposing small pulses of a fixed amplitude on a linear potential ramp. The current is sampled twice, just before the pulse and at the end of the pulse, and the difference is plotted against the potential. wikipedia.org This approach results in a peaked voltammogram where the peak height is proportional to the concentration of the analyte, offering improved sensitivity over CV. rsc.org DPV has been successfully used for the detection of dopamine, and by extension, can be applied to monitor the appearance and disappearance of this compound in reaction mixtures. nih.govrsc.org

SWV utilizes a square wave potential waveform superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse potential pulses. mdpi.com The resulting difference current is plotted against the potential, yielding high sensitivity and fast scan rates. nih.gov This technique is well-suited for studying the kinetics of the chemical reactions that follow the initial electron transfer in dopamine oxidation. plu.mx For instance, SWV has been used to investigate the nucleophilic addition of thiols to electrochemically generated dopaminoquinone, a key intermediate in the pathway to this compound. plu.mx The high sensitivity of SWV allows for the detection of dopamine at micromolar concentrations, which is crucial for studying its complex reaction pathways in biological and chemical systems. nih.gov

Both DPV and SWV offer significant advantages for studying the intricate reaction sequences involved in this compound formation and subsequent reactions. Their enhanced sensitivity and ability to discriminate against background currents make them powerful tools for mechanistic studies. wikipedia.orgresearchgate.net

Advanced Chromatographic and Mass Spectrometric Analysis

The separation and identification of this compound and its metabolites from complex biological matrices require the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS).

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of neurotransmitters and their metabolites, including the precursors and potential products of this compound. sielc.comnih.gov The versatility of HPLC lies in the variety of stationary phases and mobile phase compositions that can be employed to achieve optimal separation. helixchrom.com

For the analysis of dopamine and related polar compounds, reversed-phase (RP) HPLC is commonly used, often with a C18 column. researchgate.net However, due to the polar nature of these analytes, ion-pairing reagents may be added to the mobile phase to improve retention and resolution. helixchrom.com An alternative approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, allowing for the separation of a wide range of compounds with different polarities and charges. sielc.com

Detection of dopamine and its derivatives after HPLC separation can be achieved through various methods:

UV Detection: Dopamine and its metabolites, including this compound, possess chromophores that absorb ultraviolet (UV) light. sielc.comresearchgate.net Detection is often performed at a wavelength of 280 nm. sielc.com

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed. For example, pre-column derivatization with o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) allows for the highly sensitive fluorescence detection of dopamine. researchgate.net

Electrochemical Detection (ECD): ECD is an extremely sensitive and selective detection method for electroactive compounds like dopamine. nih.gov It measures the current generated by the oxidation or reduction of the analyte at an electrode surface. researchgate.net

Table 2: HPLC Methods for the Analysis of Dopamine and Related Compounds
HPLC ModeColumn TypeDetection MethodReference
Reversed-PhaseC18UV (280 nm) researchgate.net
Mixed-ModePrimesep 200UV (280 nm) sielc.com
Reversed-PhaseC18Fluorescence (Ex: 350nm, Em: 450nm) researchgate.net
Reversed-PhaseUniget C-18Electrochemical Detection nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and identification of metabolites in complex biological samples. nih.gov In the context of this compound research, MS/MS is invaluable for identifying its downstream metabolites. The process involves multiple stages of mass analysis. Initially, the precursor ion of interest (e.g., a potential this compound metabolite) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. youtube.com

The fragmentation pattern, or mass spectrum, provides a "fingerprint" of the molecule, which can be used for its identification. By comparing the fragmentation patterns of unknown metabolites with those of known standards or with spectra from databases, the structure of the metabolite can be inferred. nih.gov Liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) to separate the complex mixture of metabolites before their introduction into the mass spectrometer. nih.govresearchgate.net

For the identification of this compound metabolites, a targeted or untargeted metabolomics approach could be employed. In a targeted approach, the instrument is set to look for specific, predicted metabolites. In an untargeted approach, the instrument scans for all detectable ions, and the data is then mined to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation). youtube.com The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for unraveling the metabolic fate of this compound. nih.gov

In Vitro and Cellular Model Systems for Mechanistic Studies

To investigate the biological effects and mechanisms of action of this compound at the cellular and molecular level, in vitro and cellular model systems are essential.

Application of Primary Neuronal Cultures

Primary neuronal cultures, particularly those enriched in dopaminergic neurons, serve as a highly relevant in vitro model for studying the effects of this compound. nih.govcolab.ws These cultures are established from the ventral mesencephalon of embryonic rodent brains, a region rich in dopaminergic neurons. nih.gov They recapitulate many of the key features of dopaminergic neurons in vivo, including the formation of synaptic connections and the expression of characteristic markers such as tyrosine hydroxylase (TH). researchgate.netfrontiersin.org

The application of primary neuronal cultures in this compound research allows for a controlled environment to investigate its specific effects on neuronal viability, function, and signaling pathways. For instance, these cultures can be treated with this compound to assess its potential neurotoxicity. researchgate.net Cell viability can be quantified by counting the number of surviving neurons, often identified by immunostaining for neuronal markers. researchgate.net

Furthermore, these culture systems are amenable to a wide range of molecular and cellular assays, including:

Immunofluorescence staining: To visualize the localization of proteins and assess morphological changes in neurons. nih.gov

Quantitative PCR: To measure changes in gene expression in response to this compound treatment. nih.gov

Assessment of neuronal death/survival: To determine the toxic or protective effects of the compound. nih.gov

By using primary neuronal cultures, researchers can dissect the molecular mechanisms underlying the observed effects of this compound, providing valuable insights into its potential role in both normal physiology and pathological conditions. colab.wsresearchgate.net

Utilization of Immortalized Cell Lines (e.g., SH-SY5Y)

Immortalized cell lines, particularly the human neuroblastoma-derived SH-SY5Y line, are a cornerstone of this compound research. These cells are widely used because they can be differentiated to exhibit characteristics of mature dopaminergic neurons, such as the expression of tyrosine hydroxylase and the dopamine transporter. researchgate.net This makes them a suitable and reproducible model system to explore the mechanisms of dopaminergic neurodegeneration. nih.gov

Researchers can manipulate these cells to study the specific effects of dopamine and its oxidative metabolites. For instance, studies have involved the overexpression of tyrosinase in SH-SY5Y cells, an enzyme that accelerates the oxidation of dopamine. nih.govresearchgate.netelsevierpure.com This approach effectively increases the intracellular production of dopamine quinones and, subsequently, this compound, allowing for detailed analysis of the downstream cellular consequences, such as the formation of melanin-like pigments and increased reactive oxygen species. nih.govresearchgate.net The cytotoxicity of dopamine, mediated through its oxidation products like this compound, can be systematically investigated in a dose- and time-dependent manner in these cell cultures. nih.gov Furthermore, SH-SY5Y cells provide a valuable platform for proteomic studies aimed at identifying the direct protein targets of this compound and related reactive species. nih.gov

Explant and Organotypic Slice Culture Systems

To study this compound within a more complex, three-dimensional environment that better mimics the in vivo brain architecture, researchers utilize explant and organotypic slice cultures. researchgate.netfrontiersin.org These cultures, typically prepared from rodent brain regions rich in dopaminergic neurons like the substantia nigra and ventral tegmental area, maintain much of the native cellular diversity and synaptic connectivity. researchgate.netnih.govnih.gov This preserved cytoarchitecture provides a significant advantage over monolayer cell cultures for studying neuronal circuits and the interplay between different cell types (e.g., neurons and glia). frontiersin.org

Organotypic slice cultures can be maintained for extended periods, allowing for the investigation of progressive pathological changes. researchgate.netwilddata.cn For example, models have been developed to study dopamine cell loss by treating the cultures with neurotoxins that induce oxidative stress, a condition relevant to this compound formation. researchgate.netwilddata.cn While these systems have been primarily used to model dopaminergic degeneration in the context of diseases like Parkinson's, they offer an ideal platform to specifically investigate the contribution of this compound to these processes. frontiersin.orgnih.gov Researchers can use these cultures to study the effects of this compound on neuronal survival, axonal integrity, and intercellular signaling within an intact tissue-like preparation. nih.gov

Development and Application of Stem Cell-Derived Neuronal Models (e.g., iPSCs)

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurodegenerative diseases. By reprogramming somatic cells from patients into iPSCs and then differentiating them into specific neuronal subtypes, such as midbrain dopaminergic neurons, researchers can create patient-specific disease models in a dish. mdpi.comtempobioscience.comnih.gov These models are particularly powerful because they carry the genetic background of the donor, allowing for the investigation of how specific mutations linked to diseases like Parkinson's disease might influence dopamine metabolism and this compound-related pathology. biorxiv.orgnih.gov

Human iPSC-derived dopaminergic neurons have been shown to recapitulate key pathological features of neurodegenerative disorders, including abnormal protein aggregation and mitochondrial dysfunction. nih.gov These cellular dysfunctions are highly relevant to the known downstream effects of this compound. For instance, studies have demonstrated mitochondrial morphology deficits and increased susceptibility to mitochondrial damage in iPSC-derived neurons from patients with familial Parkinson's disease. biorxiv.orgnih.gov These advanced models provide an unparalleled opportunity to explore the specific role of this compound in the initiation and progression of pathology in human neurons, bridging the gap between animal models and human disease.

Proteomic and Metabolomic Profiling in this compound Research

To understand the molecular impact of this compound, global analysis techniques such as proteomics and metabolomics are employed. These approaches provide a broad, unbiased view of the cellular changes that occur in response to this compound formation, identifying specific molecules and pathways that are affected.

Global Analysis of this compound-Modified Proteins

This compound is a reactive molecule that can covalently modify proteins, altering their structure and function. Proteomic techniques are critical for identifying these modified proteins on a global scale. One powerful method involves using a bio-orthogonally functionalized version of dopamine, which contains a chemical handle. nih.gov This probe is introduced into cells, such as the SH-SY5Y neuronal line, where it is metabolized into a this compound-like species that then reacts with cellular proteins. The chemical handle allows for the subsequent enrichment and identification of these modified proteins using mass spectrometry.

Such chemoproteomic studies have revealed that proteins susceptible to modification by dopamine metabolites are widespread throughout the proteome. nih.gov These modifications can impact diverse biological pathways implicated in neurodegeneration, including:

Endoplasmic Reticulum (ER) Stress: Modification of proteins like protein disulfide isomerase 3 (PDIA3) can disrupt protein folding and trigger the ER stress response. nih.gov

Cytoskeletal Instability: Microtubule-associated proteins (MAPs) have been identified as targets, which could disrupt their function in maintaining the structural integrity of neurons. nih.gov

Proteasomal Degradation: Proteins involved in the ubiquitin-proteasome system can also be modified, potentially impairing the cell's ability to clear damaged proteins. nih.gov

Below is an interactive table summarizing key protein targets and pathways affected by dopamine metabolite modification, as identified through proteomic analysis.

CategorySpecific Examples/PathwaysImplication of ModificationReference
ER Stress Protein Disulfide Isomerase 3 (PDIA3)Disruption of protein folding nih.gov
Cytoskeleton Microtubule-Associated Proteins (MAPs)Compromised cytoskeletal stability and transport nih.gov
Protein Degradation UPS10, HUWE3Impaired proteasomal function nih.gov
General Function Clathrin FunctionDisruption of vesicle trafficking nih.gov

Comprehensive Mapping of Related Metabolic Intermediates

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This approach is invaluable for mapping the metabolic pathways related to this compound, including its precursors and downstream products. By analyzing samples from cell cultures or other models using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can gain a snapshot of the metabolic state. nih.govmdpi.com

While direct, comprehensive profiling of the this compound metabolome in biological samples is challenging due to its instability, research has identified related and downstream compounds. For example, studies have detected metabolites such as dopamine 4-sulfate in biological fluids, indicating active dopamine metabolism. mdpi.com Furthermore, computational analyses of dopamine metabolism have highlighted this compound itself as a key, albeit transient, intermediate. nih.gov These models predict that the concentration of this compound can oscillate in response to metabolic perturbations, suggesting it is a dynamic component of the dopamine metabolic network. nih.gov Future metabolomic studies will likely focus on developing advanced analytical techniques to capture and measure such unstable intermediates directly, providing a more complete picture of the metabolic flux through the dopamine oxidation pathway.

Computational Modeling and Simulation

Computational modeling provides a powerful theoretical framework to complement experimental research on this compound. By creating mathematical models of dopamine metabolism, researchers can simulate the complex network of biochemical reactions that govern the synthesis and degradation of dopamine and its metabolites. nih.gov These in silico models integrate vast amounts of experimental data and expert knowledge to predict the behavior of the system under various conditions. nih.gov

A key advantage of this approach is the ability to study components that are difficult to measure experimentally, such as the highly reactive this compound. nih.gov Computational systems analysis of dopamine homeostasis has successfully incorporated this compound as a distinct entity in its reaction network. nih.gov Simulations using these models have demonstrated several key features:

The models can achieve a stable state that reflects normal dopamine homeostasis but can be perturbed to simulate pathological or pharmacological changes. nih.gov

Upon such perturbations, the models predict that certain metabolites, specifically including this compound, exhibit well-damped, small-amplitude oscillations. nih.gov

The models can be used to perform parameter sensitivity analysis, which identifies the most critical enzymes or regulatory steps that control the levels of metabolites like this compound. nih.gov

These computational platforms serve as exploratory tools for generating new, testable hypotheses about how genetic variations or environmental exposures might lead to the dysregulation of dopamine metabolism and an overproduction of toxic species like this compound. nih.gov

Molecular Dynamics Simulations of Protein-Dopaminechrome Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational changes, binding events, and interaction dynamics between a ligand, such as this compound, and a protein. youtube.comnih.gov

In the context of this compound research, MD simulations can be employed to understand how this compound interacts with enzymes involved in its metabolic pathway, such as this compound isomerase. nih.gov Although direct simulation studies on the this compound-isomerase complex are not widely published, the methodology can be inferred from studies on similar systems, like the dopamine transporter (DAT). nih.gov For instance, a simulation would typically involve building a three-dimensional model of the protein-ligand complex, embedding it in a simulated physiological environment (water and ions), and running the simulation for a duration sufficient to observe stable interactions and potential conformational changes. nih.govcapes.gov.br

Key research findings from such simulations would include the identification of the binding pocket, the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, electrostatic contacts, hydrophobic interactions), and the calculation of binding free energy, which indicates the stability of the complex. nih.gov These simulations can reveal, for example, how the orientation of this compound within an enzyme's active site facilitates its conversion to downstream products like 5,6-dihydroxyindole (B162784). nih.gov

Table 1: Representative Data from a Hypothetical MD Simulation of this compound-Protein Interaction

This table illustrates the type of data that can be generated from MD simulations to characterize the binding of a ligand like this compound to a target protein, based on methodologies applied to similar systems. nih.gov

Simulation ParameterDescriptionExample Value/FindingSignificance
Binding Free Energy (ΔGbind)The overall energy change when the ligand binds to the protein, indicating binding affinity.-8.2 kcal/molPredicts the stability of the protein-ligand complex.
Key Interacting ResiduesSpecific amino acids in the protein's active site that form significant non-covalent bonds with the ligand.Asp121, Ser199, Phe320Identifies critical residues for substrate recognition and catalysis.
Hydrogen Bond AnalysisNumber and occupancy of hydrogen bonds formed between the protein and ligand during the simulation.2 stable H-bonds with >80% occupancyHighlights key directional interactions that anchor the ligand.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the protein over time, indicating structural stability.1.5 Å (Angstroms)Assesses if the protein maintains its overall fold upon ligand binding.

Systems Biology Approaches for Pathway Analysis

Systems biology aims to understand biological systems as a whole by integrating and analyzing complex data from various sources, such as genomics, proteomics, and metabolomics. researchgate.net Instead of focusing on a single component, it models the intricate network of interactions to understand how systemic properties, like metabolic flux, emerge. nih.govnih.gov

For this compound, which is an intermediate in the broader melanogenesis pathway, systems biology offers a framework to analyze its role in context. nih.gov The pathway involves multiple enzymatic steps, starting from the oxidation of dopamine and proceeding through this compound to the formation of melanin (B1238610). nih.gov A systems biology approach would involve creating a computational model of this entire pathway. researchgate.net

Table 2: Framework for a Systems Biology Analysis of the Melanogenesis Pathway

This table outlines the typical workflow and components of a systems biology study focused on a metabolic pathway involving this compound. researchgate.netnih.gov

StepMethodology/ToolData InputExpected Output/Insight
1. Network ReconstructionLiterature review, database mining (e.g., KEGG, Reactome).Known biochemical reactions and pathway components.A detailed map of the melanogenesis pathway.
2. Data AcquisitionHigh-throughput experiments (genomics, proteomics, metabolomics).Gene expression data, protein levels, metabolite concentrations.Quantitative data on pathway components under specific conditions.
3. Model BuildingMathematical modeling (e.g., Ordinary Differential Equations, Stoichiometric models).Network map and quantitative data.A computational model that can simulate pathway dynamics.
4. Simulation and AnalysisFlux Balance Analysis (FBA), sensitivity analysis.The computational model.Prediction of metabolic fluxes, identification of bottlenecks, and key control points.
5. Model ValidationComparison with new experimental data.Targeted experiments (e.g., gene knockout or inhibition).Confirmation of the model's predictive accuracy.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations are used to study the electronic structure and reactivity of molecules based on the principles of quantum mechanics. nih.govrsc.org These methods are particularly powerful for elucidating reaction mechanisms, as they can model the formation and breaking of chemical bonds, identify transient intermediates, and calculate the energy of transition states—the highest energy points along a reaction coordinate. rsc.orgnih.gov

In the study of this compound, QC methods like Density Functional Theory (DFT) are invaluable for understanding its formation and subsequent isomerization. mdpi.com Researchers can compute the detailed reaction pathway for the oxidation of dopamine to dopamine-o-quinone, followed by the intramolecular cyclization that forms this compound. These calculations can pinpoint the activation energies required for each step, providing a quantitative measure of how fast each reaction should proceed. diva-portal.org

Furthermore, QC calculations can predict various spectroscopic properties, such as Raman spectra. mdpi.com By comparing computationally predicted spectra with experimental measurements, researchers can confirm the presence of specific molecular forms, such as this compound versus its precursor or subsequent products. For example, a combined computational and experimental study on dopamine detection noted that the disappearance of certain strong Raman bands was consistent with the conversion of dopamine into other forms like dopaminequinone, providing insight into the redox processes involved. mdpi.com

Table 3: Application of Quantum Chemistry to this compound-Related Reactions

This table summarizes how quantum chemical calculations can be applied to investigate the formation and reactivity of this compound, with examples based on studies of similar molecules. rsc.orgmdpi.com

Computational TaskQuantum Chemical MethodCalculated PropertyResearch Insight
Reaction Path FollowingDensity Functional Theory (DFT)Activation Energy (Ea), Transition State GeometryElucidates the energy barrier and molecular structure at the peak of the reaction for this compound formation.
Geometry OptimizationHartree-Fock (HF), DFTOptimized molecular structures, bond lengths, angles.Determines the most stable 3D structure of this compound and its intermediates.
Frequency CalculationDFTVibrational frequencies (e.g., for IR or Raman spectra).Predicts spectroscopic signatures to help identify the compound experimentally. mdpi.com
Electronic Property AnalysisDFTElectron density, HOMO-LUMO gap, electrostatic potential.Reveals the molecule's reactivity, electron-donating/accepting capability, and potential sites for reaction. researchgate.net

Integration within the Melanin Biosynthesis Paradigm

This compound is a critical, albeit transient, intermediate in the biosynthesis of melanins, the pigments responsible for coloration in a vast array of organisms. Its formation represents a key branch point in the metabolic cascade that begins with the amino acid tyrosine and leads to the production of both eumelanin (B1172464) and neuromelanin. The study of this compound has led to more refined models of melanin formation, highlighting the distinct pathways that utilize dopamine as a primary precursor.

Historically, the Raper-Mason pathway, which describes the conversion of tyrosine to dopa and then to dopachrome (B613829), has been the foundational model for eumelanin synthesis. However, emerging research has illuminated a parallel and, in some biological contexts, predominant pathway that proceeds via dopamine. In this revised model, dopamine is oxidized to dopamine-o-quinone, which then cyclizes to form this compound. This is particularly relevant in the context of neuromelanin, the dark pigment found in catecholaminergic neurons of the human brain, and in the melanogenesis of certain insects. nih.govnih.govumb.edu

The formation of neuromelanin is intrinsically linked to the cytosolic pool of dopamine. wikipedia.org Excess dopamine that is not sequestered into synaptic vesicles can undergo auto-oxidation or enzymatic oxidation to form this compound. wikipedia.orgresearchgate.net This aminochrome then undergoes a tautomerization reaction to form 5,6-dihydroxyindole (DHI), a key monomer for the polymerization of neuromelanin. wikipedia.orgresearchgate.netnih.gov This process is thought to be a protective mechanism, sequestering potentially toxic excess dopamine into the stable polymer of neuromelanin. mdpi.com

In insects, studies have revealed an independent melanogenic pathway that also utilizes dopamine as the primary precursor, leading to the formation of this compound. nih.gov The enzyme this compound tautomerase, encoded by the yellow-h gene in Drosophila melanogaster, specifically catalyzes the conversion of this compound to DHI, underscoring the evolutionary conservation of this pathway. nih.gov

The table below summarizes the key molecular events in the this compound-mediated formation of eumelanin and neuromelanin.

StageEumelanin (Classical Pathway)Neuromelanin/Insect Eumelanin (Dopamine-centric Pathway)Key Enzymes/Factors
Precursor L-DOPADopamineTyrosinase, Aromatic L-amino acid decarboxylase
Oxidation DopaquinoneDopamine-o-quinoneTyrosinase, Phenoloxidases, Laccases
Cyclization DopachromeThis compoundSpontaneous
Tautomerization 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (DHI)5,6-dihydroxyindole (DHI)Dopachrome tautomerase, this compound tautomerase
Polymerization EumelaninNeuromelanin/EumelaninOxidative coupling

This table provides a simplified comparison of the major steps in eumelanin and neuromelanin formation, highlighting the central role of this compound in the latter.

The integration of this compound-derived units into melanin biopolymers has significant structural consequences. Neuromelanin, for instance, is not a simple homopolymer of DHI. It is a complex, heterogeneous structure that incorporates lipids, proteins, and metal ions. nih.gov The process of its formation involves the oxidative polymerization of DHI, which is initiated from this compound. researchgate.net This results in a granular pigment with a core that can consist of protein and peptide fibrils, upon which the melanic components are layered. medrxiv.org

The structure of neuromelanin is characterized by a stable free radical presence, which allows it to avidly chelate metals such as iron. wikipedia.org This metal-binding capacity is a direct consequence of the catechol-derived structure of its monomers, which originate from this compound. The incorporation of these units creates a biopolymer with significant redox activity, capable of both sequestering potentially harmful substances and participating in redox cycling.

In contrast to the more ordered, layered structure of eumelanin derived from the classical pathway, neuromelanin appears to have a more amorphous, granular structure. This is likely due to the different polymerization conditions within the neuronal cytoplasm and the incorporation of other biomolecules. The initial formation of pheomelanin-like structures from the reaction of dopamine quinones with cysteine residues on proteins can also contribute to the unique architecture of the final neuromelanin polymer. medrxiv.org

Role in Oxidative Stress Cascades

The very chemical properties that make this compound a key intermediate in melanin biosynthesis also implicate it in the generation of oxidative stress. The process of dopamine oxidation is a significant source of reactive oxygen species (ROS), and this compound itself is a reactive molecule that can contribute to cellular redox imbalance. nih.govnih.gov

The primary mechanism by which this compound contributes to redox imbalance is through the redox cycling of its precursor, dopamine. The oxidation of dopamine to dopamine-o-quinone, the immediate precursor to this compound, generates superoxide (B77818) radicals. researchgate.net This process can be exacerbated by the presence of transition metals like iron, which can catalyze the oxidation of dopamine. nih.gov

The following table outlines the key reactions and consequences of this compound's involvement in redox imbalance.

ReactionDescriptionConsequence
Dopamine Oxidation Enzymatic or auto-oxidation of dopamine to dopamine-o-quinone.Generation of superoxide radicals.
Glutathione (B108866) Depletion Reaction of this compound with glutathione.Compromised cellular antioxidant capacity.
Redox Cycling One-electron reduction of this compound to a semiquinone radical, followed by re-oxidation.Continuous production of superoxide and depletion of NADH.
Mitochondrial Impairment Depletion of NADH and direct effects of dopamine metabolites on mitochondrial proteins.Decreased ATP production and increased oxidative stress. researchgate.netmdpi.com

This table details the mechanisms through which this compound and its related species contribute to cellular redox imbalance and oxidative stress.

Theoretical models of dopamine-induced neurotoxicity often place this compound and its precursors at the center of a cascade of damaging events. One prominent model posits that dysregulated dopamine metabolism leads to an accumulation of cytosolic dopamine, which then undergoes oxidation. nih.gov The resulting dopamine-o-quinone and this compound can initiate a self-perpetuating cycle of oxidative stress.

This "toxic cascade" model suggests that the initial burst of ROS from dopamine oxidation can damage cellular components, including lipids, proteins, and DNA. nih.govmdpi.com Lipid peroxidation can compromise membrane integrity, while oxidative damage to DNA can lead to mutations or trigger apoptotic pathways. nih.govnih.gov Oxidative modification of proteins can lead to their misfolding and aggregation, a topic discussed in the following section.

Another theoretical framework involves the concept of "oxidative tone." In this model, dopaminergic neurons exist in a state of high oxidative tone due to the constant metabolism of dopamine. researchgate.net An age-related decline in antioxidant defenses or an increase in pro-oxidant insults can tip the balance, leading to a state of chronic oxidative stress where the formation of this compound and other reactive species exceeds the cell's capacity for detoxification. nih.gov This chronic stress is thought to be a key factor in the progressive degeneration of dopaminergic neurons seen in neurodegenerative diseases. mdpi.com

Mechanistic Insights into Protein Misfolding and Aggregation Phenomena

There is a growing body of evidence linking dopamine metabolism, and by extension this compound, to the misfolding and aggregation of proteins, a hallmark of many neurodegenerative diseases. nih.govresearchgate.netresearchgate.net The reactive nature of dopamine oxidation products makes them prime candidates for inducing protein damage that can initiate the aggregation process.

The protein most prominently implicated in this process is alpha-synuclein (B15492655), the primary component of Lewy bodies found in Parkinson's disease. nih.govnih.gov In vitro studies have demonstrated that dopamine metabolites can covalently modify alpha-synuclein, promoting its oligomerization and aggregation. nih.govnih.gov These modified forms of alpha-synuclein are often more toxic than the unmodified protein and can disrupt cellular processes such as synaptic vesicle function and autophagy. nih.gov

The mechanism by which this compound and its precursors induce protein aggregation is thought to involve several steps. First, the electrophilic nature of dopamine-o-quinone allows it to form adducts with nucleophilic amino acid residues on proteins, such as cysteine and lysine (B10760008). This modification can alter the protein's conformation, exposing hydrophobic regions that are normally buried. These exposed regions can then interact with other similarly modified proteins, leading to the formation of small, soluble oligomers. mdpi.com These oligomers are considered to be the most neurotoxic species and can act as "seeds" for the formation of larger, insoluble fibrils. mdpi.comnih.gov

Furthermore, the oxidative stress generated during this compound formation can create a cellular environment that is conducive to protein misfolding. nih.gov ROS can directly damage proteins, making them more prone to aggregation. Additionally, oxidative stress can impair the function of the cellular machinery responsible for protein quality control, such as the ubiquitin-proteasome system and autophagy, further exacerbating the accumulation of misfolded proteins. researchgate.netnih.gov

Q & A

Q. Table 1: pH-Dependent Reaction Pathways for this compound Formation

pH RangeDominant SpeciesElectron TransferKey Reference
≤6.8DOQ (protonated)2 e⁻
6.8–8.9LDC → DC4 e⁻
≥9.05,6-Indolequinone6 e⁻

(Advanced) What experimental evidence supports the ECE (Electrochemical-Chemical-Electrochemical) mechanism in this compound formation?

Answer: Multi-cycle CV reveals post-oxidation chemical steps:

First cycle : DA → DOQ (2 e⁻ oxidation).

Subsequent cycles : DOQ cyclizes to LDC, which oxidizes to DC at ~0.1 V (additional 2 e⁻) .

Peak emergence : The LDC/DC redox pair appears only after the first cycle, confirming chemical intermediates (Fig. 4.7 in ).
Validation : Use scan-rate studies to decouple diffusion-controlled (peak current ∝ √ν) and surface-confined (peak current ∝ ν) processes .

(Basic) What spectroscopic techniques complement electrochemical data in this compound studies?

Answer:

  • UV-Vis spectroscopy : Track DOQ → LDC → DC transitions via absorbance shifts (DOQ: λ_max ~390 nm; DC: λ_max ~480 nm) .
  • Raman spectroscopy : Identify quinone/indole vibrational modes to confirm intermediate structures .
  • Mass spectrometry : Validate DC molecular weight (MW: 177.2 g/mol) and fragmentation patterns .

(Advanced) How do electrode surface properties influence this compound’s redox behavior, and how can these effects be minimized?

Answer: Electrode fouling from polymerized DA byproducts alters surface reactivity.
Mitigation strategies :

  • Pre-treatment : Polish electrodes with alumina slurry before each scan to remove adsorbed polymers .
  • Nanostructured surfaces : Use Au or Pt nanoparticles to enhance electron transfer kinetics and reduce overpotential .
  • Additives : Introduce antioxidants (e.g., cysteine) to scavenge free radicals and inhibit polymerization .

(Basic) What are the primary challenges in quantifying this compound in vivo, and what model systems are appropriate?

Answer:

  • Rapid degradation : DC’s instability in biological matrices requires real-time detection (e.g., microelectrodes implanted in rodent brains) .
  • Interference : Coexisting neurotransmitters (e.g., serotonin) may overlap redox signals. Use differential pulse voltammetry (DPV) for improved resolution .
  • Model systems : Isolated neuronal cultures or zebrafish embryos allow controlled DA release studies .

(Advanced) How should researchers address contradictions in reported oxidation potentials for this compound?

Answer: Discrepancies arise from:

  • Electrode history : Surface oxidation states affect catalytic activity; standardize electrode pre-treatment protocols .
  • Reference electrode drift : Use freshly calibrated Ag/AgCl electrodes and report potentials with correction for liquid junction potentials .
  • Solution aeration : Dissolved O₂ can participate in side reactions; degas solutions with N₂ before experiments .

(Basic) What statistical tools are recommended for analyzing this compound electrochemical data?

Answer:

  • Peak deconvolution : Use Gaussian fitting to resolve overlapping CV peaks (e.g., DOQ vs. DC) .
  • Multivariate analysis : Principal component analysis (PCA) identifies correlations between pH, scan rate, and peak currents .
  • Error analysis : Report relative standard deviation (RSD) for triplicate measurements to assess reproducibility .

(Advanced) What advanced modeling approaches can predict this compound’s behavior under untested experimental conditions?

Answer:

  • Quantum mechanical calculations : Density functional theory (DFT) models DA oxidation energetics and intermediate stability .
  • Kinetic modeling : Fit CV data to ECE mechanism equations to extract rate constants for cyclization (k_chem) and electron transfer (k_et) .
  • Machine learning : Train models on published datasets to predict optimal pH, electrode material, and potential windows for novel studies .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.